![molecular formula C11H11N3O B049829 4-(1H-pyrrol-1-yl)benzohydrazide CAS No. 112575-84-5](/img/structure/B49829.png)
4-(1H-pyrrol-1-yl)benzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide and its analogs involves several key steps, including condensation reactions, characterization by spectroscopic methods, and refinement of reaction conditions to optimize yields. For instance, Joshi et al. (2008) described the synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs, demonstrating a methodology for generating a variety of structurally related compounds with potential antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Molecular Structure Analysis
The molecular structure of this compound and related compounds is characterized using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. These studies provide insights into the compound's geometry, electronic structure, and potential interaction sites for binding with biological targets or reacting with other chemical entities. For example, Babu et al. (2014) performed structural characterization of (E)-N′-((Pyridin-2-yl)methylene)benzohydrazide, offering detailed information on bond lengths, angles, and molecular conformations (Babu, Subashchandrabose, Padusha, Saleem, Manivannan, & Erdoğdu, 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming complexes with metals or reacting with different reagents to synthesize new compounds with enhanced or novel properties. Anarado et al. (2023) discussed the synthesis and characterization of benzohydrazone compounds and their metal complexes, indicating the versatility of such structures in forming coordination compounds with potential applications in materials science and catalysis (Anarado, Iziga, Ibeji, Babahan-Bircan, Coban, Cömert, & Anarado, 2023).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are critical for understanding its behavior in different environments and applications. Research on these aspects helps in the formulation of compounds for specific uses, including medicinal chemistry and material science.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are foundational to its applications in drug design, synthetic chemistry, and as a precursor for further chemical modifications. Studies like those by Singh et al. (2013) provide insights into the compound's spectroscopic properties and theoretical calculations, contributing to a deeper understanding of its chemical behavior (Singh, Kumar, Tiwari, & Rawat, 2013).
Scientific Research Applications
Molecular Dynamics and Spectroscopy :
- A study by Gordillo et al. (2016) on a derivative from 2-pyridinecarboxaldehyde, similar in structure to 4-(1H-pyrrol-1-yl)benzohydrazide, explored its E/Z isomerization and photoisomerization properties. These properties are significant in the development of molecular machines and electronic devices (Gordillo et al., 2016).
Cytotoxic and Anticancer Activities :
- Singh et al. (2017) synthesized new aroylhydrazones and evaluated their cytotoxic activities against breast cancer and prostate adenocarcinoma cell lines. Their findings suggest potential applications in cancer treatment (Singh et al., 2017).
Photoluminescent and Non-linear Optical Material Applications :
- Research by Singh et al. (2013) on a C-vinylpyrrole containing aroylhydrazone derivative highlighted its photoluminescent behavior and potential as a non-linear optical (NLO) material (Singh et al., 2013).
Antimicrobial and Antitubercular Agents :
- A series of pyrrole derivatives, including 4-pyrrol-1-yl benzoic acid hydrazide analogs, demonstrated significant antimicrobial and antitubercular activities in studies by Joshi et al. (2013, 2017). These compounds could be potential therapeutic agents for bacterial and tuberculosis infections (Joshi et al., 2013), (Joshi et al., 2017).
Spin-Crossover Complexes :
- Zhang et al. (2010) synthesized iron(II) spin-crossover complexes with derivatives of this compound. These compounds exhibited various spin crossover properties, important for materials science and molecular electronics (Zhang et al., 2010).
Anticoagulant and Cardiac Protective Effects :
- A molecule similar to this compound was studied for its protective effects against cardiac remodeling and myocardial infarction, suggesting potential applications in cardiovascular therapy (Khdhiri Emna et al., 2020).
Antimalarial Activity :
- Shaikh et al. (2021) explored the antimalarial activity of 4-acylhydrazone-5-pyrazolones and their zinc(II) metal complexes. These compounds showed promising results in inhibiting the growth of malaria-causing parasites (Shaikh et al., 2021).
Fluorescence Probes :
- Wu et al. (2018) developed an acylhydrazone fluorescence probe based on a derivative of 4-(pyridin-4-yl)benzohydrazide for detecting aluminum ions and fluoride ions, useful in chemical sensing and environmental monitoring (Wu et al., 2018).
Corrosion Inhibition :
- Louroubi et al. (2019) synthesized a new pyrrole derivative for corrosion inhibition on steel surfaces, indicating its potential use in materials science and industrial applications (Louroubi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 4-(1H-pyrrol-1-yl)benzohydrazide are enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in bacterial metabolism, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
This compound interacts with its targets through binding interactions at the active sites of both dihydrofolate reductase and enoyl ACP reductase . This interaction results in the inhibition of these enzymes, disrupting their normal function .
Biochemical Pathways
The inhibition of enoyl ACP reductase and DHFR affects multiple biochemical pathways. Enoyl ACP reductase is involved in fatty acid synthesis, while DHFR plays a role in the folate pathway. The inhibition of these enzymes disrupts these pathways, leading to a decrease in bacterial growth and proliferation .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By inhibiting key enzymes in bacterial metabolism, the compound exerts significant antibacterial and antitubercular properties .
Safety and Hazards
The safety data sheet for a similar compound, 4-(1H-Pyrrol-1-yl)benzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin, it is advised to wash with plenty of soap and water .
Future Directions
The synthesized molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties , suggesting potential applications in the treatment of these diseases.
properties
IUPAC Name |
4-pyrrol-1-ylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-13-11(15)9-3-5-10(6-4-9)14-7-1-2-8-14/h1-8H,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXSNEVNUORJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397517 | |
Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112575-84-5 | |
Record name | 4-Pyrrol-1-ylbenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112575-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1H-pyrrol-1-yl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 4-(1H-pyrrol-1-yl)benzohydrazide derivatives interact with their biological targets to exert their antibacterial and antitubercular effects?
A: Research suggests that this compound derivatives can act as dual inhibitors of enoyl ACP reductase (ENR) and dihydrofolate reductase (DHFR) []. These enzymes are crucial for bacterial survival and growth. ENR is involved in fatty acid biosynthesis, which is essential for cell wall formation, while DHFR participates in folate metabolism, necessary for DNA synthesis. By inhibiting these enzymes, these compounds can effectively disrupt bacterial growth and proliferation. Molecular docking studies have revealed that these compounds bind to the active sites of both ENR and DHFR, forming key interactions that contribute to their inhibitory activity [].
Q2: How does the structure of this compound derivatives influence their biological activity?
A: While specific structural data is not provided in the abstracts, the research highlights that modifications to the this compound scaffold, such as the addition of various substituents on the phenyl ring, can significantly impact its biological activity []. These structural modifications likely influence the compounds' binding affinity to ENR and DHFR, thereby affecting their inhibitory potency. This structure-activity relationship understanding is crucial for designing and optimizing novel derivatives with improved antibacterial and antitubercular properties.
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